![molecular formula C21H22BrP B135833 Isopropyltriphenylphosphonium bromide CAS No. 1530-33-2](/img/structure/B135833.png)
Isopropyltriphenylphosphonium bromide
Overview
Description
Isopropyltriphenylphosphonium bromide: is an organophosphorus compound with the molecular formula C21H22BrP . It is a quaternary phosphonium salt, characterized by the presence of a positively charged phosphorus atom bonded to three phenyl groups and one isopropyl group, with a bromide anion as the counterion. This compound is often used in organic synthesis and research due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Isopropyltriphenylphosphonium bromide can be synthesized through the reaction of triphenylphosphine with isopropyl bromide. The reaction typically occurs in an organic solvent such as acetonitrile or tetrahydrofuran, under reflux conditions. The general reaction is as follows:
Ph3P+CH3CHBrCH3→Ph3PCH3CHBrCH3
where Ph represents a phenyl group.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: Isopropyltriphenylphosphonium bromide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be involved in redox reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include hydroxide ions, alkoxides, and amines.
Solvents: Organic solvents such as acetonitrile, tetrahydrofuran, and dichloromethane are frequently used.
Major Products: The major products formed from these reactions depend on the specific nucleophile used. For example, reacting with hydroxide ions can produce triphenylphosphine oxide and isopropanol.
Scientific Research Applications
Phase Transfer Catalyst
Overview : ITPB is widely recognized for its role as a phase transfer catalyst (PTC). PTCs facilitate the transfer of reactants from one phase to another, enhancing reaction rates and yields in biphasic systems.
Case Study: Synthesis of Tenofovir Disoproxil Fumarate
A notable application of ITPB is in the synthesis of Tenofovir Disoproxil Fumarate, an antiviral drug. The use of ITPB as a PTC significantly improved the efficiency of the reaction process, allowing for higher yields and purities without the formation of undesired impurities. This method can be scaled for industrial production, making it economically viable for pharmaceutical applications .
Table 1: Comparison of Yields with Different Catalysts
Catalyst Type | Yield (%) | Reaction Time (hours) |
---|---|---|
Isopropyltriphenylphosphonium bromide | 85 | 4 |
Traditional PTC | 60 | 8 |
No Catalyst | 30 | 12 |
Organic Synthesis
Overview : ITPB is utilized in various organic synthesis reactions, particularly in the formation of complex organic molecules through methods such as Wittig reactions and olefination.
Case Study: Wittig Reaction
In a study involving the Wittig reaction, ITPB was employed to generate alkenes from aldehydes efficiently. The reaction conditions were optimized to achieve high selectivity and yield, demonstrating ITPB's effectiveness as a reagent in organic transformations .
Table 2: Wittig Reaction Outcomes with ITPB
Substrate Type | Product Yield (%) | Reaction Conditions |
---|---|---|
Aromatic Aldehyde | 75 | THF, 0°C |
Aliphatic Aldehyde | 68 | Toluene, RT |
Sterically Hindered | 50 | Toluene, RT |
Medicinal Chemistry
Overview : Beyond its synthetic utility, ITPB has potential applications in medicinal chemistry, particularly in drug development and modification.
Case Study: Immunosuppressant Modification
Research has demonstrated that ITPB can be used to chemically modify immunosuppressants to enhance their efficacy. In one study, ITPB was reacted with a novel immunosuppressant compound PA-48153C to improve its pharmacological properties .
Table 3: Modification Outcomes
Compound Modified | Original Activity (IC50) | Modified Activity (IC50) | Improvement (%) |
---|---|---|---|
PA-48153C | 150 nM | 75 nM | 50 |
Mechanism of Action
The mechanism by which isopropyltriphenylphosphonium bromide exerts its effects involves the interaction of the positively charged phosphorus atom with nucleophilic sites in the reactants. This interaction facilitates the transfer of reactants between phases or the substitution of the bromide ion with other nucleophiles. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
- Methyltriphenylphosphonium bromide
- Ethyltriphenylphosphonium bromide
- Propyltriphenylphosphonium bromide
Uniqueness: Isopropyltriphenylphosphonium bromide is unique due to the presence of the isopropyl group, which imparts distinct steric and electronic properties compared to its methyl, ethyl, and propyl analogs. These properties can influence the reactivity and selectivity of the compound in various chemical reactions.
Biological Activity
Isopropyltriphenylphosphonium bromide (ITPB) is a quaternary phosphonium salt with the molecular formula CHBrP. This compound has gained attention in both organic synthesis and biological research due to its unique properties and biological activities. This article provides a comprehensive overview of ITPB's biological activity, including its mechanisms of action, applications in research, and relevant case studies.
ITPB is synthesized through the reaction of triphenylphosphine with isopropyl bromide, typically in organic solvents such as acetonitrile or tetrahydrofuran. The compound acts primarily as a phase-transfer catalyst, facilitating the transfer of reactants between different phases in chemical reactions, which enhances reaction rates and yields .
The mechanism by which ITPB exerts its biological effects involves the interaction of the positively charged phosphorus atom with various nucleophilic sites within biological systems. This interaction can influence cellular processes, including signaling pathways and metabolic functions.
Biological Activity
1. Cellular Uptake and Toxicity:
ITPB has been studied for its ability to penetrate cellular membranes due to its lipophilic nature. Research indicates that phosphonium salts like ITPB can accumulate in mitochondria, leading to potential cytotoxic effects. A study demonstrated that ITPB induces apoptosis in cancer cells through mitochondrial dysfunction, highlighting its potential as an anticancer agent .
2. Antimicrobial Properties:
ITPB exhibits antimicrobial activity against various pathogens. For instance, it has been shown to disrupt bacterial membranes, resulting in cell lysis. In vitro studies have indicated that ITPB can effectively inhibit the growth of Gram-positive bacteria, making it a candidate for developing new antimicrobial agents .
3. Role in Drug Delivery:
The compound's ability to facilitate the transport of drugs across biological membranes makes it valuable in drug delivery systems. Its use as a carrier for therapeutic agents has been explored, particularly in enhancing the bioavailability of poorly soluble drugs .
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry investigated the effects of ITPB on human cancer cell lines. The results showed that treatment with ITPB led to significant reductions in cell viability and induced apoptosis through mitochondrial pathways. The study concluded that ITPB could serve as a scaffold for developing novel anticancer therapies .
Case Study 2: Antimicrobial Efficacy
In another investigation, ITPB was tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The findings revealed that ITPB effectively inhibited bacterial growth at low concentrations, suggesting its potential application as an antimicrobial agent in clinical settings .
Comparative Analysis
To further understand the biological activity of ITPB, a comparison with similar compounds is useful:
Compound | Anticancer Activity | Antimicrobial Activity | Mechanism of Action |
---|---|---|---|
This compound (ITPB) | Yes | Yes | Mitochondrial disruption |
Methyltriphenylphosphonium bromide | Moderate | Limited | Membrane disruption |
Ethyltriphenylphosphonium bromide | Low | Moderate | Nucleophilic substitution |
Properties
IUPAC Name |
triphenyl(propan-2-yl)phosphanium;bromide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22P.BrH/c1-18(2)22(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21;/h3-18H,1-2H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSOZCYIMJQTYEX-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22BrP | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50383613 | |
Record name | Isopropyltriphenylphosphonium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50383613 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
385.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1530-33-2 | |
Record name | Isopropyltriphenylphosphonium bromide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=113130 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Isopropyltriphenylphosphonium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50383613 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Isopropyltriphenylphosphonium bromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of Isopropyltriphenylphosphonium bromide monohydrate?
A1: While the abstract doesn't explicitly state the molecular weight, it does provide the molecular formula for the salt: C21H22P+·Br−·H2O. [] From this formula, the molecular weight can be calculated based on the atomic weights of the constituent elements.
Q2: The abstract mentions "short C—H⋯Br contacts" and "strong O—H⋯O hydrogen bonds." What do these contacts signify in the crystal structure?
A2: These contacts indicate the types of intermolecular interactions present in the crystal structure. [] The "C—H⋯Br contacts" suggest weak hydrogen bonding interactions between the hydrogen atoms of the isopropyltriphenylphosphonium cation and the bromide anion. The "strong O—H⋯O hydrogen bonds" likely refer to the interactions between water molecules in the crystal lattice. These interactions, along with the "O—H⋯Br contacts," contribute to the overall stability and packing arrangement of the molecules within the crystal.
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